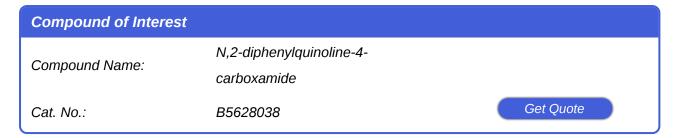


Application Notes and Protocols for N,2-diphenylquinoline-4-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of **N,2-diphenylquinoline-4-carboxamide**, a versatile scaffold with a wide range of pharmacological activities.[1] The protocols detailed below are intended to serve as a guide for researchers in the fields of oncology, infectious diseases, and neurobiology.

N,2-diphenylquinoline-4-carboxamide and its derivatives have demonstrated potential as anticancer, antimalarial, and neurokinin-3 (hNK-3) receptor antagonist agents.[2][3][4] The core structure consists of a quinoline ring with phenyl groups at positions 2 and N, and a carboxamide group at position 4.[2] This arrangement allows for various substitutions, leading to a diverse range of biological activities.

Mechanism of Action

The mechanism of action of **N,2-diphenylquinoline-4-carboxamide** derivatives is highly dependent on their specific structural modifications. In cancer, certain derivatives have been shown to induce apoptosis by targeting phosphoinositide-dependent kinase-1 (PDK1), a key component of the PI3K/AKT signaling pathway, thereby overcoming chemoresistance in colorectal cancer.[5] Other variations of the quinoline-4-carboxamide scaffold have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.[6]







In the context of infectious diseases, a notable derivative, DDD107498, has demonstrated potent antimalarial activity by inhibiting the translation elongation factor 2 (PfEF2) in Plasmodium falciparum.[7][8] This novel mechanism of action makes it a promising candidate for combating drug-resistant malaria.

Furthermore, derivatives of this scaffold have been investigated as antagonists of the P2X7 receptor, which is implicated in inflammation and cancer, and as antagonists for the human neurokinin-3 (hNK-3) receptor, which is involved in various neurological processes.[4][9]

Data Presentation

Table 1: In Vitro Biological Activity of N,2-diphenylquinoline-4-carboxamide Derivatives



Compound/De rivative	Target/Assay	Cell Line(s)	Potency (IC50/EC50)	Reference
N,2-diphenyl-6- (aryl/heteroaryl)q uinoline-4- carboxamide derivatives	Anticancer (PDK1)	Colorectal Cancer Cells	Varies by derivative	[5]
2- Phenylquinoline- 4-carboxamide derivatives	Anticancer (MTT assay)	Various cancer cell lines	Varies by derivative	[2]
Quinoline-4- carboxamide derivative (DDD107498)	Antimalarial (PfEF2)	P. falciparum 3D7	120 nM (initial hit)	[7]
Quinoline-6- carboxamide derivatives	P2X7R Antagonist (Ca ²⁺ mobilization)	h-P2X7R-MCF-7	0.566 μM (for 4-iodo derivative)	[9]
2- Phenylquinoline- 4-carboxylic acid derivative (D28)	HDAC3 Inhibitor	K562	24.45 μΜ	[6]
6-Bromo-2-(4- biphenylyl)quinoli ne-4-carboxylic acid	hNK-3 Receptor Antagonist	Guinea-pig ileum	Potent antagonist activity	[3]

Table 2: In Vivo Data for a Representative Quinoline-4-carboxamide Derivative (DDD107498)



Parameter	Value	Species	Dosing	Reference
Efficacy	93% reduction in parasitemia	Mouse (P. berghei model)	30 mg/kg, oral, once daily for 4 days	[7]
Oral Bioavailability (F)	15%	Mouse		[7]
Clearance (Cl)	Low	Mouse		[7]
Volume of Distribution (Vd)	Moderate	Mouse		[7]
Half-life (t1/2)	Good	Mouse		[7]

Experimental ProtocolsPreparation of Stock Solutions

For in vitro experiments, a 10 mM stock solution of **N,2-diphenylquinoline-4-carboxamide** can be prepared by dissolving the compound in dimethyl sulfoxide (DMSO). For in vivo studies, the formulation will depend on the route of administration and the specific derivative's solubility. A common vehicle for oral gavage in mice is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in water.

In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from studies on 2-phenyl quinoline-4-carboxamide derivatives.[2]

- Cell Seeding: Seed cancer cells (e.g., A549, H460, PC3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of the N,2-diphenylquinoline-4carboxamide stock solution in the cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).



- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Antimalarial Efficacy (P. berghei Mouse Model)

This protocol is based on the evaluation of quinoline-4-carboxamide derivatives against Plasmodium berghei.[7]

- Infection: Infect mice with P. berghei by intraperitoneal injection of infected red blood cells.
- Compound Administration: On day 3 post-infection, begin oral administration of the N,2-diphenylquinoline-4-carboxamide formulation (e.g., 30 mg/kg suspended in 0.5% CMC) once daily for four consecutive days. Include a vehicle control group and a positive control group (e.g., chloroquine).
- Parasitemia Monitoring: Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa stain, and counting the percentage of infected red blood cells under a microscope.
- Data Analysis: Calculate the percent reduction in parasitemia for the treated groups compared to the vehicle control group.

Visualizations

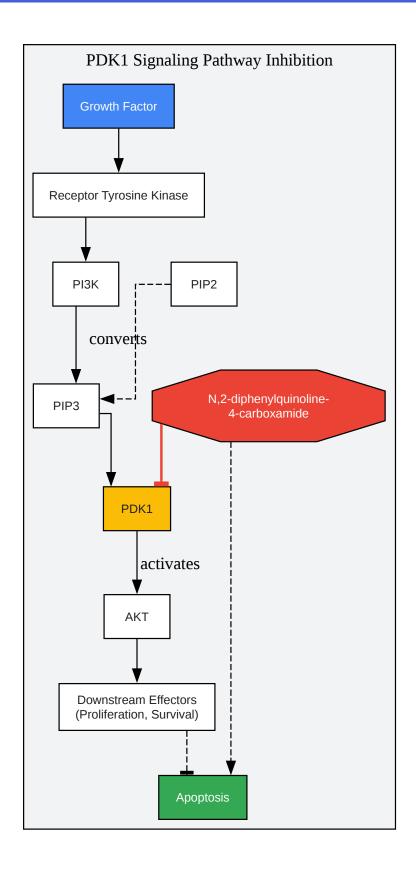




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Caption: Experimental workflow for the in vitro MTT assay.





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Caption: Inhibition of the PDK1 signaling pathway.



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